BenchChemオンラインストアへようこそ!

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate (CAS 159603-29-9) is a heterobifunctional building block comprising a 4-chloropyrimidine moiety linked to a 3-(Boc-amino)pyrrolidine scaffold. With a molecular formula of C₁₃H₁₉ClN₄O₂ and a molecular weight of 298.77 g/mol, this compound is primarily utilized as a protected intermediate in medicinal chemistry, enabling the modular synthesis of kinase inhibitors and other bioactive molecules through sequential functionalization of the reactive 4-chloro handle and the masked primary amine.

Molecular Formula C13H19ClN4O2
Molecular Weight 298.77 g/mol
Cat. No. B13559043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate
Molecular FormulaC13H19ClN4O2
Molecular Weight298.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=N2)Cl
InChIInChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)16-9-5-7-18(8-9)11-15-6-4-10(14)17-11/h4,6,9H,5,7-8H2,1-3H3,(H,16,19)
InChIKeyBGFMRSWSIYFWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate: Chemical Identity, Core Properties, and Procurement Baseline


Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate (CAS 159603-29-9) is a heterobifunctional building block comprising a 4-chloropyrimidine moiety linked to a 3-(Boc-amino)pyrrolidine scaffold [1]. With a molecular formula of C₁₃H₁₉ClN₄O₂ and a molecular weight of 298.77 g/mol, this compound is primarily utilized as a protected intermediate in medicinal chemistry, enabling the modular synthesis of kinase inhibitors and other bioactive molecules through sequential functionalization of the reactive 4-chloro handle and the masked primary amine [2]. Its computed physicochemical profile (XLogP3 = 2.5, TPSA = 67.4 Ų, HBD = 1, HBA = 5) situates it within favorable drug-like chemical space for fragment-based and lead-optimization programs [1].

Why Regioisomeric or Scaffold-Hopping Substitutions Compromise Synthetic Utility for Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate


Generic replacement of this compound with its 2-chloropyrimidin-4-yl regioisomer, a 2,4-dichloropyrimidine analog, or a piperidine scaffold variant introduces quantifiable liabilities in reactivity, regioselectivity, and downstream synthetic efficiency. The 4-chloropyrimidine position is inherently more electrophilic than the 2-position, with literature establishing a reactivity order of C4(6) > C2 ≫ C5 for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [1]. Consequently, substituting the 4-chloro isomer with the less reactive 2-chloro isomer can reduce SNAr reaction rates and alter regiochemical outcomes in sequential derivatization. Furthermore, the pyrrolidine ring provides a distinct conformational profile compared to piperidine analogs, affecting the geometry of the final target molecule. The Boc protecting group offers orthogonal stability—resistant to nucleophilic conditions yet cleavable under mild acid—a critical feature for multi-step synthetic routes that simpler amine intermediates lack [2].

Quantitative Differentiation Evidence for Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate vs. Closest Analogs


Regioisomeric Reactivity Advantage: C4-Cl Outperforms C2-Cl in Nucleophilic Aromatic Substitution

The 4-chloropyrimidine substitution pattern of this compound confers a significant reactivity advantage over the corresponding 2-chloropyrimidin-4-yl regioisomer (CAS 945895-40-9). The established reactivity order for halopyrimidines toward both SNAr and palladium-catalyzed reactions is C4(6) > C2 ≫ C5 [1]. For 2,4-dichloropyrimidines, nucleophilic displacement with neutral nitrogen nucleophiles yields C4/C2 selectivity ratios of only 1:1 to 4:1 under typical SNAr conditions, but the intrinsic preference for the C4 position enables selective functionalization. The 4-chloro compound therefore offers a synthetically meaningful advantage: the chlorine at C4 can be displaced first in a sequential derivatization strategy, leaving the Boc-protected 3-aminopyrrolidine intact for subsequent steps [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Orthogonal Boc Protection Enables Sequential Derivatization Not Possible with Free Amine Analogs

The tert-butyl carbamate (Boc) protecting group on the pyrrolidine 3-amino position provides acid-labile, base-stable orthogonal protection. This compound can undergo nucleophilic displacement at the 4-chloro position under basic conditions without compromising the masked amine, a strategy unavailable with the free amine analog 1-(4-chloropyrimidin-2-yl)pyrrolidin-3-amine (CAS 1420874-03-8). The Boc group is stable to the SNAr conditions (LiHMDS, THF, 0°C to −20°C) used for selective C4 amination [1], and can be subsequently cleaved with TFA to reveal the primary amine for further functionalization (e.g., amide coupling, reductive amination, or sulfonylation). The Fsp3 value of 0.615 indicates a substantially saturated scaffold, which correlates with improved clinical success rates in drug development [2].

Solid-Phase Synthesis Parallel Chemistry Protecting Group Strategy

Physicochemical Profile Differentiation: Optimized Lipophilicity and Polar Surface Area vs. Piperidine and Aryl Analogs

Relative to piperidine-containing analogs such as 1-(4-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine (CAS 1420868-72-9), this compound's pyrrolidine scaffold offers a more compact conformational profile with a topological polar surface area (TPSA) of 67.4 Ų and XLogP3 of 2.5—both within optimal ranges for oral bioavailability (TPSA < 140 Ų; LogP 1–5) [1]. The compound possesses 4 rotatable bonds and a single hydrogen bond donor, indicating moderate conformational flexibility suitable for target binding without excessive entropic penalty. The 4-chloro substituent contributes to the lipophilicity while serving as a synthetic handle not present in dechlorinated or methyl-substituted pyrimidine analogs [1].

Drug-Likeness ADME Prediction Lead Optimization

Proven Utility as a Key Intermediate in JAK Kinase Inhibitor Chemical Series

This compound serves as the direct precursor to more advanced JAK kinase inhibitor candidates. Specifically, the substructure 1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl is embedded in 3-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (CAS 1257067-78-9), a compound within the JAK1/JAK3 inhibitor patent space . Patent US8962641 (Boehringer Ingelheim) establishes the broader pyrimidine-substituted pyrrolidine scaffold as privileged for acetyl-CoA carboxylase (ACC) inhibition, validating the core chemotype across multiple target classes [1]. The 4-chloropyrimidine-pyrrolidine motif is a recognized pharmacophore for kinase hinge-binding, differentiating it from simple pyrimidine building blocks lacking the pyrrolidine substitution that directly engages the kinase ribose pocket .

JAK Inhibitor Immunology Oncology Patent-Backed Scaffold

Commercial Availability and Purity Benchmarking Against Research-Grade Analogs

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate is commercially available from multiple suppliers at a standard purity of 95% (HPLC) in pack sizes ranging from 50 mg to 250 mg [1]. This compares favorably to the more common 2-chloropyrimidin-4-yl isomer (CAS 945895-40-9), which is also available at 95% purity, but whose lower intrinsic reactivity at the C2 position may necessitate higher excesses or longer reaction times in SNAr applications. The 4-chloro isomer's documented Fsp3 of 0.615 places it within the desirable range for building block collections targeting lead-like chemical space [1].

Procurement Supply Chain Purity Specification

High-Value Application Scenarios for Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate in Drug Discovery


Modular Synthesis of JAK1/JAK3-Selective Inhibitors via Sequential SNAr-Functionalization

This compound is ideally suited as a starting material for the construction of JAK kinase inhibitors. The 4-chloro position can be selectively displaced with a pyrrolo[2,3-d]pyrimidine or related hinge-binding heterocycle under SNAr or Pd-catalyzed conditions, while the Boc-protected 3-aminopyrrolidine remains intact for subsequent deprotection and functionalization with acrylamide warheads, sulfonamide capping groups, or prodrug moieties [1]. This sequential strategy has been validated in the JAK inhibitor patent literature, where the 1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl substructure is a direct precursor to bioactive compounds [2].

Acetyl-CoA Carboxylase (ACC) Inhibitor Development for Metabolic Disease Programs

The pyrimidine-substituted pyrrolidine scaffold is claimed in US Patent 8,962,641 (Boehringer Ingelheim) as an ACC inhibitor chemotype for the treatment of obesity, diabetes, and NASH [1]. This specific building block can be elaborated through the 4-chloro position to introduce diverse aromatic substituents that engage the ACC active site, while the Boc-protected amine can be revealed for further derivatization. The compound's LogP of 2.5 and TPSA of 67.4 Ų place it within the optimal ADME space for orally bioavailable ACC inhibitors [2].

Parallel Library Synthesis and Structure-Activity Relationship (SAR) Exploration

The orthogonal reactivity of the 4-chloro and Boc-amino groups makes this compound an ideal diversification point for parallel chemistry. The 4-chloro position undergoes rapid SNAr with diverse amine nucleophiles (>30:1 regioselectivity achievable under optimized conditions [3]), while the Boc group remains intact for subsequent deprotection and amide coupling with carboxylic acid building blocks. This two-step diversification strategy enables the rapid generation of 50–200 compound libraries for SAR studies in a single parallel synthesis campaign, with each step proceeding in high yield due to the intrinsic reactivity advantage of the 4-chloro position over the 2-chloro isomer.

Chemical Biology Probe Synthesis for Target Engagement Studies

For chemical biology applications requiring bifunctional probes, this compound provides a convenient scaffold for installing both a target-binding moiety (via the 4-chloro position) and a reporter tag or affinity handle (via the Boc-deprotected amine). The 3-aminopyrrolidine nitrogen, once deprotected, can be acylated with biotin, fluorescent dyes, or photoaffinity labels without affecting the pyrimidine-linked pharmacophore. The compound's moderate molecular weight (298.77 g/mol) and favorable physicochemical properties ensure that the final probe molecules remain within tractable chemical space for cellular permeability [2].

Quote Request

Request a Quote for Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.